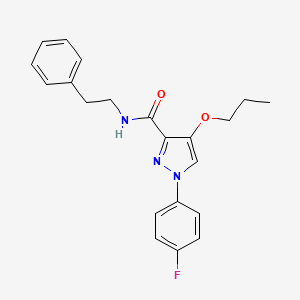

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a fluorophenyl group, a phenethyl group, a propoxy group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds .

Scientific Research Applications

Potential for Drug Interactions

The compound falls under the category of novel phenethylamines, like 4-fluoroamphetamine (4-FA) and 2,5-dimethoxy-4-bromophenethylamine (2C-B), which are among the most used new psychoactive substances (NPS). The potential interactions of such compounds, especially in populations with mental disorders or those engaging in risky sexual behavior, are noteworthy. Although the literature is limited, there are indications of possible pharmacokinetic and pharmacodynamic interactions between these phenethylamines and various prescription drugs, including antidepressants and ADHD medication. This highlights the need for further research into the interactions and effects of these substances, which could potentially include 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide, due to its structural similarity to the compounds studied (Inan et al., 2020).

Implications in Tuberculosis Treatment

A significant aspect of scientific research is the study of drug efficacy and tolerability, particularly in the treatment of tuberculosis (TB). The systematic review of ethionamide versus prothionamide reflects the broader scope of investigating the effectiveness and side effects of various treatments, which is a fundamental part of drug development and medical research. While the specific compound is not directly mentioned, the principles of such studies apply to the development and assessment of any new drug, including 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide. The rigorous comparison and analysis of drug performance play a crucial role in ensuring the safety and effectiveness of new treatments (Scardigli et al., 2016).

Therapeutic Efficacy and Molecular Docking in Cancer Treatment

The compound's potential in cancer treatment can be speculated based on studies like the systematic review of molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. Although the specific compound is not directly mentioned, the principles of identifying drug candidates with EGFR inhibitory activity and ranking compounds based on their potential efficacy are relevant. Understanding the binding affinity and interactions of small molecules with biological targets, such as EGFR, is crucial in the drug discovery process. The methodology and insights from such research could be applicable to studying 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide, especially if its structure or activity profile suggests a potential role in cancer therapy (Hidayat et al., 2022).

Contribution to Understanding Zinc Detection

The development of fluorescent sensors based on certain chemical structures, such as 8-amidoquinoline derivatives, is another area of scientific research that could potentially be related to the study of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide. While the compound is not specifically mentioned, the general principles of designing and studying fluorescent chemosensors can be relevant. The systematic review investigating 8-amidoquinoline derivatives as a fluorescent probe for zinc detection highlights the importance of such research in developing tools for environmental and biological applications. The structure-activity relationship and the potential of the compound to interact with metal ions or other entities could be an interesting aspect to explore (Hassan et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide is the Transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor plays a crucial role in various physiological processes, including cold sensation and pain modulation .

Mode of Action

1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide interacts with its primary target, TRPM8, by inhibiting its activity . This inhibition can lead to changes in the cellular responses mediated by this receptor, potentially altering sensory perceptions such as cold sensation and pain .

Pharmacokinetics

It is generally expected that the compound would have good gastrointestinal absorption and oral bioavailability, based on the properties of similar compounds

Result of Action

The molecular and cellular effects of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide’s action are likely related to its inhibition of TRPM8. This could result in altered sensory perceptions, particularly related to cold sensation and pain . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-phenylethyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-2-14-27-19-15-25(18-10-8-17(22)9-11-18)24-20(19)21(26)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQCKUOGTXKPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)